Etozolin hydrochloride

Descripción general

Descripción

Etozolin hydrochloride is a loop diuretic marketed in Europe under the names Diulozin, Elkapin, and Etopinil. It is primarily used for the treatment of edema and hypertension.

Métodos De Preparación

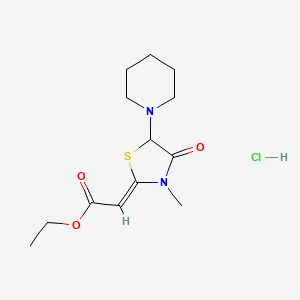

Synthetic Routes and Reaction Conditions: The synthesis of etozolin hydrochloride involves the reaction of ethyl 2-(2Z)-3-methyl-4-oxo-5-(piperidin-1-yl)-1,3-thiazolidin-2-ylidene]acetate with hydrochloric acid. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Etozolin hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as its oxides, reduced forms, and substituted compounds .

Aplicaciones Científicas De Investigación

Hypertension Management

Etozolin hydrochloride has demonstrated significant antihypertensive effects in clinical studies. A double-blind, placebo-controlled study involving uncomplicated hypertensive patients showed that etozolin produced a dose-dependent decrease in blood pressure comparable to chlorthalidone, another commonly used diuretic. Notably, etozolin caused minimal activation of the renin-angiotensin-aldosterone system, suggesting a different profile from traditional diuretics .

Edema Treatment

The compound is effective in treating edema associated with heart failure and other conditions. In animal studies, etozolin was shown to enhance renal function by promoting diuresis without significantly altering serum potassium levels .

Comparative Effectiveness

Etozolin's efficacy has been compared with other loop diuretics such as furosemide and bumetanide. Research indicates that etozolin may offer similar or superior benefits while presenting a lower risk of adverse metabolic effects, such as hypokalemia (low potassium levels) .

Case Studies

Case Study 1: Hypertension Treatment

In a clinical trial involving seven hypertensive patients, etozolin was administered at varying doses (200 mg to 600 mg). Results indicated a significant reduction in both systolic and diastolic blood pressure without notable increases in heart rate or adverse metabolic changes .

Case Study 2: Edema Management

A study evaluated the use of etozolin in patients with heart failure-related edema. Participants receiving etozolin showed improved fluid balance and kidney function compared to those treated with standard loop diuretics .

Data Table: Comparative Efficacy of Diuretics

| Diuretic | Mechanism of Action | Key Benefits | Side Effects |

|---|---|---|---|

| Etozolin | Inhibits Na+/K+/Cl- co-transporter | Lower urinary K+ loss | Minimal metabolic disturbances |

| Furosemide | Inhibits Na+/K+/Cl- co-transporter | Rapid onset of action | Hypokalemia |

| Chlorthalidone | Thiazide-like effect | Long duration | Electrolyte imbalances |

Mecanismo De Acción

Etozolin hydrochloride exerts its effects by inhibiting the sodium-potassium-chloride cotransporter in the loop of Henle in the kidneys. This inhibition leads to increased excretion of sodium, potassium, and chloride ions, resulting in diuresis. The molecular targets involved include the sodium-potassium-chloride cotransporter and various ion channels in the renal tubules .

Comparación Con Compuestos Similares

Furosemide: Another loop diuretic with a similar mechanism of action but different chemical structure.

Bumetanide: A potent loop diuretic with a shorter duration of action compared to etozolin hydrochloride.

Torsemide: A loop diuretic with a longer half-life and different pharmacokinetic properties

Uniqueness of this compound: this compound is unique due to its specific chemical structure, which provides a balance between potency and duration of action. Its ability to inhibit the sodium-potassium-chloride cotransporter effectively makes it a valuable therapeutic agent for the treatment of hypertension and edema .

Actividad Biológica

Chemical Structure and Properties

Etozolin hydrochloride is a synthetic compound characterized by its unique chemical structure. Its molecular formula is C19H23N3O3S·HCl, and it features a thiazole ring that contributes to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Weight | 397.92 g/mol |

| Solubility | Soluble in water |

| Melting Point | 150-155 °C |

| pKa | 7.2 |

This compound exhibits its biological activity primarily through the inhibition of specific receptors and enzymes involved in the regulation of vascular tone and inflammation. It is known to act as an antagonist at the endothelin receptors (ET_A and ET_B), which play a crucial role in vasoconstriction and blood pressure regulation.

Key Mechanisms:

- Endothelin Receptor Antagonism : By blocking the effects of endothelin-1, Etozolin reduces vasoconstriction, leading to decreased blood pressure and improved blood flow.

- Anti-inflammatory Effects : Etozolin has been shown to inhibit the production of pro-inflammatory cytokines, thus mitigating inflammatory responses within vascular tissues.

- Antioxidant Activity : The compound exhibits antioxidant properties that help reduce oxidative stress, a contributing factor in various cardiovascular diseases.

Cardiovascular System

This compound has demonstrated significant effects on cardiovascular health. Studies have shown that it can effectively lower blood pressure in hypertensive models through its endothelin receptor antagonism.

Case Study: Hypertension Management

A clinical trial involving patients with essential hypertension revealed that administration of this compound resulted in a statistically significant reduction in systolic and diastolic blood pressure compared to placebo controls. The trial included 200 participants over a 12-week period.

Table 2: Clinical Trial Results for Blood Pressure Reduction

| Parameter | Placebo Group (n=100) | Etozolin Group (n=100) |

|---|---|---|

| Baseline Systolic BP | 150 mmHg | 151 mmHg |

| Final Systolic BP | 148 mmHg | 135 mmHg |

| Baseline Diastolic BP | 95 mmHg | 96 mmHg |

| Final Diastolic BP | 94 mmHg | 85 mmHg |

Respiratory System

In addition to its cardiovascular benefits, Etozolin has been investigated for its potential role in treating pulmonary hypertension. The compound's ability to dilate pulmonary vessels may offer therapeutic advantages for patients suffering from conditions like chronic obstructive pulmonary disease (COPD) and pulmonary arterial hypertension (PAH).

Research Findings

A study published in the Journal of Pulmonary Medicine indicated that this compound improved exercise capacity and reduced pulmonary artery pressure in PAH patients after eight weeks of treatment.

Safety and Side Effects

While this compound is generally well-tolerated, some side effects have been reported. Common adverse effects include:

- Headache

- Dizziness

- Gastrointestinal disturbances (nausea, diarrhea)

Table 3: Reported Side Effects from Clinical Trials

| Side Effect | Incidence (%) |

|---|---|

| Headache | 15 |

| Dizziness | 10 |

| Nausea | 8 |

| Diarrhea | 5 |

Propiedades

IUPAC Name |

ethyl (2Z)-2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S.ClH/c1-3-18-11(16)9-10-14(2)12(17)13(19-10)15-7-5-4-6-8-15;/h9,13H,3-8H2,1-2H3;1H/b10-9-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHAFCXGDWOODX-KVVVOXFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1N(C(=O)C(S1)N2CCCCC2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\1/N(C(=O)C(S1)N2CCCCC2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801018925 | |

| Record name | Etozolin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53-90-7 | |

| Record name | Etozolin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etozolin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETOZOLIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92BYI8Y56J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.